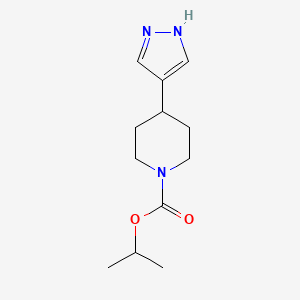

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate, also known by its chemical formula C13H19N3O3, is a synthetic compound with potential applications in medicinal chemistry. Its molecular weight is 265.31 g/mol. The IUPAC name for this compound is isopropyl 4-(4-formyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate .

Synthesis Analysis

The synthetic route for Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves the condensation of a pyrazole derivative with an isopropyl ester of piperidine-1-carboxylic acid. Detailed synthetic protocols and reaction conditions are available in the literature .

Aplicaciones Científicas De Investigación

- HSP90 Inhibition : Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate has been investigated as an HSP90 inhibitor, which plays a crucial role in cancer cell survival. Inhibiting HSP90 can lead to selective degradation of oncogenic proteins, making it a promising target for cancer therapy .

- Antileishmanial and Antimalarial Activities : Pyrazole-bearing compounds, including this one, exhibit potent antileishmanial and antimalarial effects. Researchers have synthesized hydrazine-coupled pyrazoles and verified their structures, suggesting potential applications in combating parasitic diseases .

- Suzuki Coupling Reagent : Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate serves as a reagent in Suzuki coupling reactions. These reactions are essential for constructing complex organic molecules, making it valuable in synthetic chemistry .

- CHK1 Inhibitors : Researchers have used similar pyrazole derivatives to develop selective quinazolinyl-phenol inhibitors of CHK1, a protein kinase involved in cell cycle regulation. These inhibitors may have potential as antitumor agents and radioprotectants .

- Diverse Synthesis : Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate serves as a building block for synthesizing other heterocyclic compounds. Its unique pyrazole moiety allows for diverse chemical transformations .

Medicinal Chemistry and Drug Development

Chemical Biology and Enzyme Inhibition

Biological Activity and Target Identification

Heterocyclic Building Blocks

Propiedades

IUPAC Name |

propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9(2)17-12(16)15-5-3-10(4-6-15)11-7-13-14-8-11/h7-10H,3-6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXWBVLWZEYBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)C2=CNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)